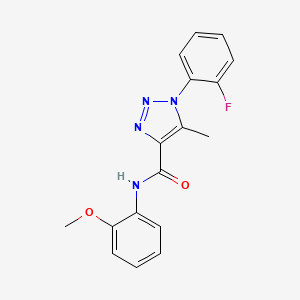![molecular formula C25H22N4O3 B2970973 1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 1020051-86-8](/img/structure/B2970973.png)
1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a synthetic compound notable for its complex structure comprising various aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone typically involves a multi-step reaction sequence:
Formation of the pyrazole ring: : This can be achieved by reacting a hydrazine derivative with a β-diketone in the presence of an acid catalyst.
Furan and phenyl incorporation: : Furan and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Methoxylation: : Introduction of the methoxy group on the phenyl ring is done via nucleophilic substitution, often using methanol in the presence of a base.
Industrial production methods are less common for such complex molecules but may involve similar reaction pathways optimized for scale, yield, and purity through advanced techniques like flow chemistry or microwave-assisted synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone can undergo various types of chemical reactions:
Oxidation: : Conversion of the furan ring to furanones or other oxidized products using oxidizing agents such as potassium permanganate.
Reduction: : Hydrogenation of the pyrazole rings to their corresponding hydropyrazole derivatives.
Substitution: : Electrophilic aromatic substitution on the phenyl rings, introducing substituents like nitro or halogen groups using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide in acidic or basic conditions.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as the catalyst.
Substitution: : Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation with bromine or chlorine.
Major Products Formed
Major products vary depending on the reaction type but include oxidized derivatives, reduced hydropyrazoles, and substituted phenyl or furan derivatives.
Aplicaciones Científicas De Investigación
1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is significant in various research areas:
Chemistry: : Used as a building block in the synthesis of more complex molecules, valuable in studying reaction mechanisms and pathways.
Biology: : Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: : Explored for its pharmacological properties, including potential anticancer, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The compound’s mechanism of action often involves interactions with molecular targets such as enzymes, receptors, and proteins. Its furan and pyrazole rings allow for strong binding affinities and interactions through π-π stacking, hydrogen bonding, and hydrophobic interactions. Pathways involved may include inhibition of specific enzymes, modulation of receptor activities, or disruption of protein-protein interactions, leading to biological effects relevant to therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(furan-2-yl)-3-(4-methoxyphenyl)-1-phenylpyrazole: : Shares the furan, methoxyphenyl, and pyrazole motifs but lacks additional complexity.
1-(4-methoxyphenyl)-3-phenylpyrazole-5-carboxamide: : Similar phenyl and pyrazole components, differing in functional groups and connectivity.
3-(furan-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole: : Simplified structure, lacking the ethanone moiety.
Uniqueness
1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone stands out due to its multi-functional structure, integrating diverse reactive sites within a single molecule. This enables it to participate in a broader range of chemical reactions and interact with various biological targets more effectively compared to its simpler analogs.
Hope this satisfies your curiosity. Keep in mind that these are theoretical scenarios; actual laboratory conditions and outcomes may vary.
Propiedades
IUPAC Name |
1-[3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17(30)29-23(15-22(26-29)18-10-12-20(31-2)13-11-18)21-16-28(19-7-4-3-5-8-19)27-25(21)24-9-6-14-32-24/h3-14,16,23H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJNOVZMJRCKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CN(N=C3C4=CC=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2970891.png)

![3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2970894.png)

![Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate](/img/structure/B2970898.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2970899.png)

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970904.png)

![1,7-diisobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2970906.png)


![2-methoxy-5-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2970911.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)
